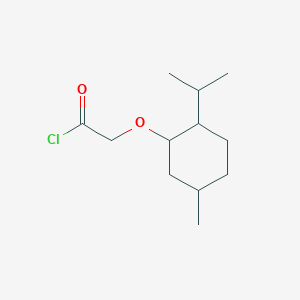
(-)-Menthoxyacetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Menthoxyacetyl chloride is a useful research compound. Its molecular formula is C12H21ClO2 and its molecular weight is 232.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Flavor and Fragrance Industry
Overview : (-)-Menthoxyacetyl chloride is utilized extensively in the flavor and fragrance sector due to its unique aromatic properties. It serves as an important intermediate in synthesizing various flavor compounds.
- Properties : The compound imparts a minty aroma, making it suitable for use in products such as perfumes, cosmetics, and food flavorings .
- Applications :
- Flavoring Agents : Used in creating mint-flavored products.
- Fragrance Formulations : Acts as a key ingredient in perfumes to enhance freshness.
Agrochemicals
Overview : this compound plays a role in the development of agrochemicals, particularly as an intermediate for synthesizing herbicides and pesticides.
- Applications :
Pharmaceutical Applications
Overview : The compound is also explored for its potential in pharmaceutical applications, particularly in drug synthesis and as a resolving agent for chiral compounds.
- Chiral Resolution : this compound has been used to resolve racemic mixtures into their enantiomers, which can lead to more effective pharmaceuticals with fewer side effects .
- Case Study Example :
Data Table: Summary of Applications
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Flavor and Fragrance | Mint flavoring, perfume formulations | Enhances aroma and freshness |
| Agrochemicals | Herbicide and pesticide synthesis | Targets pests selectively |
| Pharmaceuticals | Chiral resolution for drug synthesis | Improves efficacy and reduces side effects |
Environmental Science
Recent studies have indicated potential applications of this compound in environmental science, particularly concerning groundwater quality assessment. Its role as a component in chloride deicers highlights its importance in maintaining road safety while considering environmental impacts.
Propriétés
Formule moléculaire |
C12H21ClO2 |
|---|---|
Poids moléculaire |
232.74 g/mol |
Nom IUPAC |
2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetyl chloride |
InChI |
InChI=1S/C12H21ClO2/c1-8(2)10-5-4-9(3)6-11(10)15-7-12(13)14/h8-11H,4-7H2,1-3H3 |
Clé InChI |
VNMCKLVHDJADEB-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(C1)OCC(=O)Cl)C(C)C |
SMILES canonique |
CC1CCC(C(C1)OCC(=O)Cl)C(C)C |
Pictogrammes |
Corrosive |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













